4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is a complex organic compound that belongs to the class of oxathiine derivatives. These compounds are characterized by a six-membered ring containing both oxygen and sulfur atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid with 4-(Propan-2-yl)phenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent recovery and recycling are also important considerations to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxathiine ring allows for unique interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Phenyl-5,6-dihydro-1,4-oxathiine-3-yl)-N,N-dimethylaniline
- 4-(2-Phenyl-5,6-dihydro-1,4-oxathiine-3-yl)-N,N-bis(alkyl)aniline
Uniqueness
4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxathiine derivatives and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C20H20O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4-propan-2-ylphenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C20H20O3S/c1-14(2)15-8-10-17(11-9-15)23-20(21)18-19(24-13-12-22-18)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
JDHICTGGTUEZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.